![molecular formula C44H63NO4PPdS- B6316010 [RockPhos Palladacycle], min. 98% CAS No. 2009020-38-4](/img/structure/B6316010.png)

[RockPhos Palladacycle], min. 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

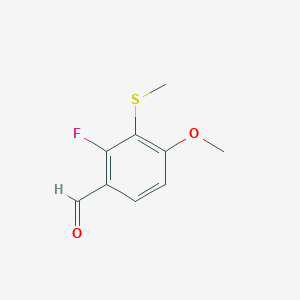

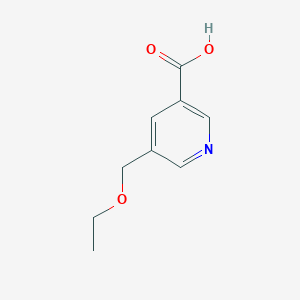

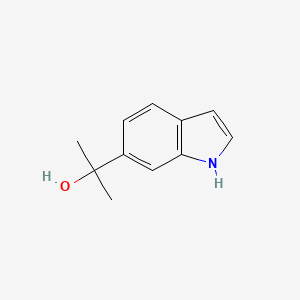

RockPhos Palladacycle, also known as [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is a palladacycle .

Synthesis Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They have been synthesized using a mild base and an environmentally desirable solvent . The synthetic protocol focuses on complexes bearing backbone-substituted N-heterocyclic carbene ligands .Molecular Structure Analysis

The empirical formula of RockPhos Palladacycle is C44H62NO4PPdS . Its molecular weight is 838.43 g/mol .Chemical Reactions Analysis

Palladacyclic architectures have been used in cross-coupling reactions . They have unique electronic and steric properties that help stabilize the catalytically active species and provide additional control over reaction selectivity .Scientific Research Applications

Palladacycles in Biomedical Applications

Palladacycles, including RockPhos Palladacycle derivatives, have been studied for their potential in various biomedical applications. Their structural activity relationships (SAR) indicate significant antibacterial, antifungal, antimycobacterial, and antiprotozoal activities. These compounds' unique chemical structures enable the design of less toxic drug compounds with potential applications in medicinal chemistry, offering new strategies for developing antibacterial agents. The emphasis on bulky aromatic or aliphatic nitrogen ligands and chiral organic moieties in palladacycle design highlights the innovative approaches in leveraging their biological properties for therapeutic applications (Elgazwy et al., 2012).

Environmental and Catalytic Applications

Palladacycles, due to their unique chemical properties, have also been explored for environmental and catalytic applications. Specifically, the critical review by Chaplin et al. (2012) sheds light on the catalytic reduction of priority drinking water contaminants using palladium-based catalysts. This research underscores the potential of palladacycles in addressing environmental pollutants through catalytic reduction, highlighting key areas such as reaction pathways, catalyst formulations, and sustainability concerns related to catalyst activity and fouling. The review identifies critical barriers and suggests directions for future research to enhance the field-scale application of palladacycle-based catalytic technologies (Chaplin et al., 2012).

Safety and Hazards

According to the safety data sheet, if RockPhos Palladacycle is inhaled, the person should be moved into fresh air . If it comes into contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .

Future Directions

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They possess unique electronic and steric properties that have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could have significant potential for future developments in the field of cross-coupling reactions .

Properties

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHMIRGGAFFMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO4PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)